1-Deuterio-2-methoxynaphthalene

描述

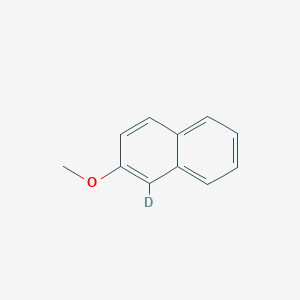

1-Deuterio-2-methoxynaphthalene is a deuterated derivative of 2-methoxynaphthalene, where a hydrogen atom at the 1-position is replaced by deuterium (D). Its molecular formula is C₁₁H₉DO, with an average mass of approximately 174.21 g/mol (estimated based on isotopic substitution). The methoxy group (-OCH₃) at the 2-position confers electron-donating properties, while deuterium substitution introduces isotopic effects, such as altered bond strength (C-D vs. This compound is of interest in mechanistic organic chemistry, pharmacokinetic studies, and isotopic labeling applications.

属性

分子式 |

C11H10O |

|---|---|

分子量 |

159.20 g/mol |

IUPAC 名称 |

1-deuterio-2-methoxynaphthalene |

InChI |

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i8D |

InChI 键 |

LUZDYPLAQQGJEA-BNEYPBHNSA-N |

手性 SMILES |

[2H]C1=C(C=CC2=CC=CC=C12)OC |

规范 SMILES |

COC1=CC2=CC=CC=C2C=C1 |

产品来源 |

United States |

准备方法

Catalytic Hydrogen-Deuterium Exchange

- Starting Material: 2-Methoxynaphthalene

- Deuterium Source: Deuterium gas (D₂) or deuterium oxide (D₂O)

- Catalyst: Palladium on carbon (Pd/C) or other suitable hydrogenation catalysts

- Conditions: Controlled temperature and pressure to facilitate selective exchange at the 1-position hydrogen without affecting the methoxy substituent or other aromatic hydrogens.

Mechanism: The catalyst activates the aromatic C-H bond at the 1-position, allowing replacement by deuterium from D₂ or D₂O via reversible adsorption and desorption steps.

- High selectivity for the 1-position

- Mild reaction conditions

- Scalable for industrial production

Industrial Scale Considerations:

- Use of high-pressure reactors for efficient gas-liquid contact

- Optimization of catalyst loading and reaction time to maximize yield and isotopic purity

- Use of D₂O as a safer and more cost-effective deuterium source in some processes

Alternative Synthetic Routes

While direct deuteration is the most straightforward, alternative routes may involve:

- Deuterated precursors: Synthesizing 2-methoxynaphthalene derivatives from deuterated building blocks.

- Stepwise functional group transformations: Introducing the methoxy group after deuterium incorporation at the 1-position, though this is less common due to complexity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Palladium on carbon (5-10 wt%) | High surface area catalyst preferred |

| Deuterium source | D₂ gas or D₂O | D₂ gas offers direct exchange; D₂O used in aqueous systems |

| Temperature | 25–80 °C | Mild heating may improve exchange rates |

| Pressure | 1–5 atm (for D₂ gas) | Higher pressure can increase reaction rate |

| Reaction time | 2–24 hours | Depends on catalyst and conditions |

| Solvent | Aprotic solvents or neat substrate | Solvent choice affects catalyst activity |

Chemical Reaction Analysis

- Oxidation and Reduction: The methoxy group and aromatic ring remain stable under the deuteration conditions, but the compound can undergo further oxidation to naphthoquinones or reduction back to non-deuterated analogs if desired.

- Substitution Reactions: Electrophilic aromatic substitution can be performed on the deuterated compound for further functionalization, maintaining the isotopic label.

Comparative Table of Preparation Methods

| Preparation Method | Deuterium Source | Catalyst | Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|---|---|

| Catalytic H-D exchange (D₂ gas) | D₂ gas | Pd/C | 25–80 °C, 1–5 atm, 2–24 h | High (typically >90%) | High (1-position) | Most common, scalable industrially |

| Catalytic H-D exchange (D₂O) | D₂O | Pd/C or other | Aqueous or mixed solvent | Moderate | Moderate | Safer, but may require longer times |

| Deuterated precursor synthesis | Deuterated reagents | Various | Multi-step | Variable | High | More complex, less common |

Research Findings and Industrial Relevance

- The catalytic exchange method using Pd/C and D₂ gas is well-established for selective deuteration of aromatic compounds including 2-methoxynaphthalene, yielding this compound with high isotopic purity and yield.

- Industrial processes optimize catalyst loading, temperature, and pressure to balance cost and efficiency.

- Use of D₂O as a deuterium source is explored for safer and more environmentally friendly processes, though it may require longer reaction times or more active catalysts.

Related Synthetic Insights

- Preparation of 1-methoxynaphthalene (non-deuterated) involves methylation of 1-naphthol using dimethyl carbonate under phase-transfer catalysis with tetrabutylammonium bromide and dilute alkali, avoiding toxic methyl sulfate reagents and organic solvents, achieving high yield (~95.8%). This method is relevant as a precursor synthesis step before deuteration.

- The selective demethylation and functional group transformations on methoxynaphthalene derivatives have been improved using mild conditions and palladium-catalyzed reactions, which can be adapted for isotopically labeled compounds.

This comprehensive review of preparation methods for this compound highlights the catalytic hydrogen-deuterium exchange approach as the most practical and widely used method, supported by industrial scalability and high selectivity. Alternative synthetic routes and process optimizations continue to evolve to improve yield, cost-effectiveness, and environmental safety.

化学反应分析

Types of Reactions: 1-Deuterio-2-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like acyl chlorides and Lewis acids (e.g., AlCl₃) are employed for Friedel-Crafts acylation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

科学研究应用

1-Deuterio-2-methoxynaphthalene has several applications in scientific research:

Chemistry: It is used as a tracer in mechanistic studies to understand reaction pathways and kinetics.

Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Deuterated compounds are explored for their potential in drug development due to their altered metabolic stability and pharmacokinetics.

Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, providing better resolution and sensitivity.

作用机制

The mechanism by which 1-Deuterio-2-methoxynaphthalene exerts its effects is primarily through its interaction with molecular targets in chemical and biological systems. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H. This can lead to slower reaction rates and altered metabolic pathways, providing insights into reaction mechanisms and metabolic processes.

相似化合物的比较

Key Observations:

- Deuterium Isotope Effects : The C-D bond in this compound has ~6–10× lower vibrational frequency and ~1.2–2× higher bond dissociation energy compared to C-H . This can slow reaction rates in processes involving C-H bond cleavage (e.g., oxidative metabolism) .

- Electronic Effects: Unlike electron-withdrawing groups (e.g., -NO₂ in 2-methoxy-1-nitronaphthalene), the methoxy group in this compound donates electrons via resonance, directing electrophilic substitution to specific positions on the naphthalene ring .

Toxicological and Metabolic Profiles

- Naphthalene and Methylnaphthalenes : Naphthalene derivatives exhibit respiratory and hepatic toxicity in mammals, mediated by cytochrome P450 metabolism to reactive epoxides . Deuterium substitution at critical metabolic sites may reduce toxicity by slowing oxidation rates (kinetic isotope effect) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。